Acetyl-Aspartic Acid-Methionine-Glutamine-Aspartic Acid-7-amido-4-methylcoumarin is a synthetic peptide compound often referred to as Ac-Asp-Met-Gln-Asp-AMC. This compound is primarily utilized in biochemical research, particularly as a substrate for studying caspase activity, which plays a crucial role in apoptosis (programmed cell death). The structure of this compound allows it to be cleaved by caspases, releasing the fluorescent 7-amido-4-methylcoumarin moiety, which can be quantitatively measured.
Ac-Asp-Met-Gln-Asp-AMC is classified under the category of peptides and fluorogenic substrates. It falls into the broader category of organic compounds, specifically peptides with applications in medical and biochemical research. The compound is recognized for its role in apoptosis studies, particularly involving caspase-3, a key enzyme in the apoptotic pathway .
The synthesis of Ac-Asp-Met-Gln-Asp-AMC generally involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically includes:
The final product, Ac-Asp-Met-Gln-Asp-AMC, is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Ac-Asp-Met-Gln-Asp-AMC primarily undergoes hydrolysis when acted upon by caspases. The reaction mechanism involves the cleavage of peptide bonds within the substrate by the active site cysteine residue of caspases. This cleavage results in the release of the fluorescent product, which can be measured spectrophotometrically.
The general reaction can be summarized as follows:
This reaction allows researchers to quantify caspase activity in various biological samples .
The mechanism of action of Ac-Asp-Met-Gln-Asp-AMC involves its interaction with caspase enzymes during apoptosis. Upon binding to caspases, particularly caspase-3, the peptide substrate undergoes proteolytic cleavage at specific sites corresponding to its amino acid sequence.
As caspases cleave the peptide bond between aspartic acid and methionine, it releases 7-amido-4-methylcoumarin, which emits fluorescence upon excitation. The intensity of this fluorescence is directly proportional to the amount of active caspase present in the sample, allowing for quantitative analysis of apoptotic cell death .
Relevant data indicate that this compound has been optimized for use in fluorescence-based assays, making it an effective tool for studying apoptosis .
Ac-Asp-Met-Gln-Asp-AMC has several important applications in scientific research:
Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) serves as a highly specific fluorogenic substrate for caspase-3 (apopain), a key executioner protease in apoptosis. Upon cleavage by caspase-3 at the Asp-AMC bond, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a measurable fluorescent signal (excitation 360–380 nm, emission 440–460 nm). This allows real-time quantification of caspase-3 activity during programmed cell death [2] [6] [8].
Compared to the widely used substrate Ac-DEVD-AMC, Ac-DMQD-AMC demonstrates enhanced specificity for caspase-3 due to its unique P1 position residue (Gln) and the Met-Gln-Asp (MQD) sequence. This structural configuration minimizes cross-reactivity with caspases-6, -7, and -8, making it superior for precise tracking of caspase-3 activation kinetics in complex biological samples [2] [6]. Studies using cytochrome c/dATP-activated cytosolic extracts revealed that caspase-3 processing follows initiator caspase-9 activation, with cleavage rates of Ac-DMQD-AMC correlating directly with apoptosome formation efficiency [1].
Table 1: Key Properties of Ac-DMQD-AMC in Caspase-3 Detection
Property | Specification | Research Significance |
---|---|---|
Cleavage Site | Asp-AMC bond | Releases fluorescent AMC for real-time activity measurement [2] |
Specificity | Higher for caspase-3 vs. Ac-DEVD-AMC | Reduces false positives from caspase-6/-7/-8 [6] |
Fluorophore | 7-Amino-4-methylcoumarin (AMC) | Quantifiable signal at Ex 360–380 nm / Em 440–460 nm [8] |
Activation Context | Downstream of caspase-9 in cytochrome c/apoptosome pathway [1] | Marker for intrinsic apoptotic commitment |
The substrate specificity of Ac-DMQD-AMC arises from complementary interactions between its MQD motif and caspase-3’s active site. Caspase-3 possesses a conserved substrate-binding groove comprising four pockets (S1–S4). The Gln residue at P2 position of Ac-DMQD-AMC occupies the hydrophobic S2 pocket, while the Asp residues at P1 and P4 engage the positively charged S1 and S4 pockets, respectively [5] [6]. This configuration aligns the scissile bond (Asp-AMC) optimally for nucleophilic attack by caspase-3’s catalytic cysteine.
Caspase-3 activation requires proteolytic cleavage by initiator caspases (e.g., caspase-9). Unlike caspase-2—which forms stable dimers via a disulfide bridge—caspase-3 relies on conformational stabilization by the apoptosome complex. This complex, formed by Apaf-1, cytochrome c, and dATP, positions caspase-9 for autocatalysis, enabling subsequent caspase-3 processing. Ac-DMQD-AMC cleavage assays confirm that caspase-3 activity is abolished in caspase-9-depleted cytosolic extracts, underscoring the hierarchical protease cascade [1] [5].
Table 2: Structural Basis of Caspase-3 Specificity for Ac-DMQD-AMC
Structural Element | Role in Substrate Binding | Experimental Evidence |
---|---|---|
S1 Pocket | Binds P1 Asp via salt bridges; conserved in executioner caspases [5] | Mutagenesis reduces catalytic efficiency by >90% [5] |
S2 Pocket | Hydrophobic cavity accommodating P2 Gln; sterically excludes large residues | Ac-DMQD-AMC (P2=Gln) shows 5x higher specificity than Ac-DEVD-AMC (P2=Glu) [6] |
S4 Pocket | Recognizes P4 Asp; critical for substrate docking | Deleting S4 residues ablates DMQD cleavage [5] |
Apoptosome Dependence | Caspase-3 activation requires caspase-9 processing on apoptosome [1] | Caspase-9 depletion eliminates Ac-DMQD-AMC cleavage in cytosolic extracts [1] |
Ac-DMQD-AMC enables high-resolution tracking of caspase-3 activation kinetics during apoptosis. In cell-free systems, caspase-3 processing follows a biphasic pattern:
Cytochrome c concentration critically modulates this timeline. At low concentrations (0.01–0.05 mg/mL), cytochrome c induces alternative caspase-9 processing (40/38 kDa fragments) and delays caspase-3 activation. Higher concentrations (>0.1 mg/mL) yield dominant 38 kDa caspase-9 fragments and accelerate Ac-DMQD-AMC cleavage, demonstrating allosteric regulation of the apoptosome [1]. In live cells, Ac-DMQD-AMC detects caspase-3 activity within 30–60 minutes of apoptotic stimuli (e.g., DNA damage). Its fluorescence directly correlates with downstream events like PARP cleavage and chromatin fragmentation, providing a functional biomarker for apoptosis progression [2] [6].
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